Bienvenue dans la boutique en ligne BenchChem!

Compound 919278

CDK12 Kinase Selectivity Chemoproteomics

Compound 919278 (LTβR-IN-1, CAS 2189366-77-4) is a uniquely selective CDK12 inhibitor that discriminates noncanonical (p52, IC50=167nM) from canonical (p65, IC50>30µM) NF-κB nuclear translocation—specificity unmatched by THZ1, flavopiridol, or pan-CDK inhibitors. This precision enables targeted interrogation of LTβR/FN14-dependent signaling in autoimmune, inflammatory, and oncology models without confounding pan-CDK cytotoxicity. Supplied as white to beige powder at ≥98% HPLC purity; DMSO soluble. Ideal for target engagement studies, high-content screening, and NIK transcriptional regulation research. Procure this well-characterized probe to ensure reproducible, interpretable results.

Molecular Formula C18H16N4O2
Molecular Weight 320.352
CAS No. 2189366-77-4
Cat. No. B2606906
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCompound 919278
CAS2189366-77-4
Molecular FormulaC18H16N4O2
Molecular Weight320.352
Structural Identifiers
SMILESCC(C(=O)NC1=NC2=CC=CC=C2N1)N3CC4=CC=CC=C4C3=O
InChIInChI=1S/C18H16N4O2/c1-11(22-10-12-6-2-3-7-13(12)17(22)24)16(23)21-18-19-14-8-4-5-9-15(14)20-18/h2-9,11H,10H2,1H3,(H2,19,20,21,23)/t11-/m0/s1
InChIKeyPWSSISUOJZBZFT-LLVKDONJSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Compound 919278 (CAS 2189366-77-4): Baseline Characteristics for Scientific Procurement


Compound 919278 (CAS 2189366-77-4), also known as LTβR-IN-1 or BIO-0919278, is a small molecule with the molecular formula C18H16N4O2 and a molecular weight of 320.35 g/mol . It functions primarily as a highly selective inhibitor of cyclin-dependent kinase 12 (CDK12) [1], and acts as a potent, selective inhibitor of the lymphotoxin β receptor (LTβR) and TNF receptor superfamily member 12A (FN14)-dependent noncanonical NF-κB signaling . The compound is typically supplied as a white to beige powder with a purity of ≥98% as determined by HPLC, and is soluble in DMSO (2 mg/mL) .

Why Generic Substitution Fails for Compound 919278: The Necessity of Precise CDK12 Targeting


The substitution of Compound 919278 with other CDK inhibitors or NF-κB pathway modulators is scientifically unjustifiable due to its unique, quantitatively defined selectivity profile and downstream functional effects. While other CDK inhibitors like THZ1 or flavopiridol may target CDK12, they also exhibit significant activity against CDK7, CDK9, and other kinases, leading to broad, often cytotoxic, transcriptional inhibition [1]. In contrast, Compound 919278 demonstrates a high degree of selectivity for CDK12 over a panel of >350 kinases . This selectivity is crucial as it allows for the specific interrogation of CDK12's role in the noncanonical NF-κB pathway without the confounding effects of pan-CDK inhibition. Furthermore, its unique ability to discriminate between noncanonical (p52) and canonical (p65) NF-κB nuclear translocation is not a general property of CDK12 inhibition, as evidenced by the distinct profiles of other tool compounds [1]. Substituting Compound 919278 with a less selective or functionally distinct analog would therefore compromise the validity and interpretability of experimental results.

Compound 919278 (CAS 2189366-77-4): Quantitative Evidence of Differentiation for Scientific Selection


High Selectivity for CDK12 Over Other CDKs and Kinases

Compound 919278 demonstrates high selectivity for CDK12, exhibiting a binding affinity (Kd) of 5.6 μM. This selectivity is quantified by its minimal activity against a broad panel of other kinases. In a selectivity screen against 350 kinases, including CDK1-7, CDK9, CDK14, and CDK16-18, Compound 919278 at 1 μM showed less than 35% inhibition of any of these targets . This contrasts sharply with other CDK inhibitors, such as THZ1, which potently inhibits CDK7 (IC50 = 3.2 nM) in addition to CDK12 .

CDK12 Kinase Selectivity Chemoproteomics

Functional Selectivity: Preferential Inhibition of Noncanonical over Canonical NF-κB Nuclear Translocation

Compound 919278 selectively inhibits the nuclear translocation of p52, a key component of the noncanonical NF-κB pathway, while sparing the canonical pathway mediated by p65. In U-2 OS cells stimulated with TWEAK, Compound 919278 inhibits p52 nuclear translocation with an IC50 of 167 nM. In contrast, the same compound shows no significant inhibition of TNF-α-induced p65 nuclear translocation, with an IC50 greater than 30 μM . This functional selectivity is a defining feature not shared by all CDK12 inhibitors, as evidenced by the different profile of THZ1 [1].

NF-κB Noncanonical Signaling p52 p65 Functional Selectivity

Inhibition of LTβR-Dependent p52 Translocation with Sub-Micromolar Potency

Compound 919278 was initially identified in a high-content phenotypic screen as a specific inhibitor of LTβR-dependent p52 nuclear translocation. It inhibits this process with an IC50 of 0.169 μM (169 nM) . This phenotypic activity is more potent than what is observed for some other tool compounds targeting the same node; for instance, while the compound is known as LTβR-IN-1, some sources report a less potent IC50 of 10 μM in TWEAK-stimulated assays [1], highlighting the importance of assay conditions and the specific inhibitory mechanism (CDK12 inhibition) of Compound 919278.

LTβR p52 NF-κB Phenotypic Screening

Reduction of CDK12-Mediated RNA Polymerase II CTD Ser2 Phosphorylation

Compound 919278 functionally inhibits its target by reducing CDK12-mediated phosphorylation of Serine 2 (Ser2) on the C-terminal domain (CTD) of RNA polymerase II. At a concentration of 1 μM, Compound 919278 reduces Ser2 phosphorylation by 57% in U-2 OS cells, while having no significant effect on Ser5 phosphorylation, which is CDK12-independent . This is in contrast to pan-CDK inhibitors like flavopiridol, which inhibit multiple CDKs and broadly affect RNA Pol II CTD phosphorylation at both Ser2 and Ser5, leading to a more generalized transcriptional shutdown [1].

CDK12 RNA Polymerase II Transcription Phosphorylation

Inhibition of NIK (MAP3K14) mRNA Production with Nanomolar Potency

Compound 919278 prevents the accumulation of NF-κB-inducing kinase (NIK), a critical upstream activator of the noncanonical NF-κB pathway, by inhibiting the transcription of its gene, MAP3K14. The compound inhibits NIK mRNA production with an IC50 of 320 nM (0.32 μM) in U-2 OS cells . This transcriptional mechanism of action differentiates it from other NF-κB pathway inhibitors, such as proteasome inhibitors (e.g., MG-132) or IKK inhibitors, which act post-translationally [1].

NIK MAP3K14 Noncanonical NF-κB Transcription

Compound 919278 (CAS 2189366-77-4): Best Research and Industrial Application Scenarios


Dissecting Noncanonical NF-κB Signaling in Autoimmunity and Inflammation Research

Compound 919278 is an essential tool for research focused on the noncanonical NF-κB pathway in the context of autoimmune and inflammatory diseases. Its high selectivity for inhibiting p52 nuclear translocation (IC50 = 167 nM) over p65 (IC50 >30 μM) allows scientists to specifically interrogate the role of this pathway in disease models. For example, in studies of rheumatoid arthritis or inflammatory bowel disease, where LTβR and TWEAK/FN14 signaling are implicated, researchers can use Compound 919278 to block noncanonical signaling and observe the effects on cytokine production, immune cell activation, and tissue remodeling without globally suppressing canonical NF-κB-dependent immune responses [1].

Target Engagement Studies and Transcriptional Control of Cancer Pathways

Compound 919278 is a valuable chemical probe for investigating the role of CDK12 in cancer biology. Its defined mechanism of action—reducing RNA Pol II CTD Ser2 phosphorylation by 57% at 1 μM —makes it ideal for target engagement studies. Researchers studying cancers with dysregulated transcription, such as those driven by MYC or other oncogenic transcription factors, can use Compound 919278 to examine how CDK12 inhibition selectively alters the expression of long and complex genes, including DNA damage response genes (e.g., BRCA1, ATR). This is particularly relevant in cancer types sensitive to CDK12 inhibition, such as ovarian or triple-negative breast cancer [2]. The compound's selectivity over other CDKs (e.g., CDK7, CDK9) ensures that observed transcriptional effects can be confidently attributed to CDK12 .

Mechanistic Studies of NIK-Dependent Signaling and Cellular Homeostasis

The ability of Compound 919278 to potently inhibit NIK mRNA production (IC50 = 320 nM) makes it a key reagent for studying the upstream regulation of NIK stability and function. In cellular models of metabolic stress or in diseases where NIK accumulation is a driver (e.g., certain B-cell malignancies), Compound 919278 can be used to pharmacologically reduce NIK levels. This allows researchers to distinguish between the transcriptional and post-translational regulation of NIK, providing a complementary approach to studies using proteasome inhibitors or genetic knockdown models [1].

Validating LTβR-Dependent Phenotypes in High-Content Screening Campaigns

Compound 919278 serves as an excellent reference compound for high-content and high-throughput screening campaigns aimed at identifying novel modulators of the LTβR and noncanonical NF-κB pathways. Its robust activity in phenotypic assays (IC50 = 0.169 μM for LTβR-dependent p52 translocation) provides a reliable positive control for assay development and validation. Procurement of this well-characterized tool compound ensures consistency across screening runs and facilitates the benchmarking of new chemical entities discovered in such campaigns.

Quote Request

Request a Quote for Compound 919278

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.